N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-((1H-pyrazol-1-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-((1H-pyrazol-1-yl)methyl)benzamide is a complex organic compound that features both imidazole and pyrazole functional groups. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activity and ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-((1H-pyrazol-1-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the formation of the imidazole and pyrazole rings separately, followed by their coupling with a benzamide derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur or other Lewis acids to facilitate the formation of C-N bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-((1H-pyrazol-1-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole and pyrazole rings can be oxidized under specific conditions, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different biological activities.
Scientific Research Applications
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-((1H-pyrazol-1-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s ability to interact with biological targets makes it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as an antimicrobial, antifungal, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-((1H-pyrazol-1-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)benzamide: Lacks the pyrazole moiety, which may result in different biological activity.
N-(2-(1H-Pyrazol-1-yl)-1-phenylethyl)benzamide: Lacks the imidazole moiety, potentially altering its interaction with biological targets.
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-methylbenzamide: A methyl group replaces the pyrazole moiety, which can affect its chemical reactivity and biological properties.
Uniqueness
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-((1H-pyrazol-1-yl)methyl)benzamide is unique due to the presence of both imidazole and pyrazole rings, which can confer a broader range of biological activities and chemical reactivity. This dual functionality allows it to interact with multiple targets and participate in diverse chemical reactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C22H21N5O |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(2-imidazol-1-yl-1-phenylethyl)-3-(pyrazol-1-ylmethyl)benzamide |
InChI |
InChI=1S/C22H21N5O/c28-22(20-9-4-6-18(14-20)15-27-12-5-10-24-27)25-21(16-26-13-11-23-17-26)19-7-2-1-3-8-19/h1-14,17,21H,15-16H2,(H,25,28) |
InChI Key |
DPOLJYVJAPSAMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CN=C2)NC(=O)C3=CC=CC(=C3)CN4C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.